molecular formula C15H13NO3 B14220902 N-(4-Acetylphenyl)-4-hydroxybenzamide CAS No. 570383-70-9

N-(4-Acetylphenyl)-4-hydroxybenzamide

Cat. No.: B14220902
CAS No.: 570383-70-9
M. Wt: 255.27 g/mol
InChI Key: CACYTYIVBGVXTE-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-4-hydroxybenzamide typically involves the reaction of 4-acetylphenylamine with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-4-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of heat shock protein HSP 90-alpha, affecting protein folding and stability in cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-((4-Acetylphenyl)carbamothioyl)pivalamide

Uniqueness

N-(4-Acetylphenyl)-4-hydroxybenzamide is unique due to its specific structural features, such as the presence of both acetyl and hydroxyl groups on the aromatic rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

570383-70-9

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-hydroxybenzamide

InChI

InChI=1S/C15H13NO3/c1-10(17)11-2-6-13(7-3-11)16-15(19)12-4-8-14(18)9-5-12/h2-9,18H,1H3,(H,16,19)

InChI Key

CACYTYIVBGVXTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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